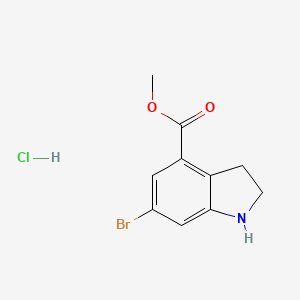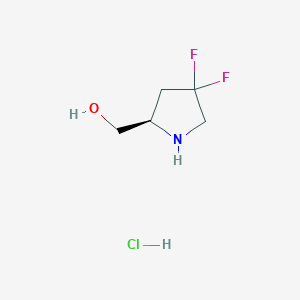![molecular formula C12H6BrClFN5O B1529663 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1177415-98-3](/img/structure/B1529663.png)
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound could potentially involve the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, which offers advantages such as speed, cleanliness, high yield, simple workup, and environmental friendliness .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, chlorine, fluorine, nitrogen, and oxygen atoms. It belongs to the class of imidazo[1,2-b]pyridazines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 370.56 . It should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have shown potential in the following areas:
- Antiviral Activity : Some imidazo[1,2-a]pyridines have demonstrated antiviral properties .
- Antiulcer Activity : Certain compounds in this class have been used in the treatment of ulcers .
- Antibacterial Activity : They have shown effectiveness against various bacterial infections .
- Anticancer Activity : Some imidazo[1,2-a]pyridines have been studied for their potential use in cancer treatment .
- Antifungal Activity : These compounds have also demonstrated antifungal properties .
- Antituberculosis Properties : They have been used in the treatment of tuberculosis .
Material Science
Apart from medicinal chemistry, imidazo[1,2-a]pyridines are also useful in material science because of their structural character .
Synthesis of Halohydroxypyridines
6-Fluoro-3-pyridinylboronic acid, a compound related to “8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide”, has been used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .
Drug Development
Several synthetic drugs that contain the imidazo[1,2-a]pyridine unit have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit dna gyrase and dna topoisomerase iv . These enzymes are essential for bacterial DNA replication, making them popular targets for antibacterial drugs.
Mode of Action
It’s likely that this compound interacts with its targets (potentially dna gyrase and dna topoisomerase iv) to inhibit their function . This inhibition could prevent bacterial DNA replication, leading to the death of the bacteria.
Biochemical Pathways
By inhibiting DNA gyrase and DNA topoisomerase IV, the compound could prevent the unwinding and separation of DNA strands, a crucial step in DNA replication .
Result of Action
This could lead to the death of the bacteria, providing a potential antibacterial effect .
Propriétés
IUPAC Name |
8-bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFN5O/c13-6-3-10(14)19-20-9(5-17-11(6)20)12(21)18-8-1-2-16-4-7(8)15/h1-5H,(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKZHTHBVCOZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)C2=CN=C3N2N=C(C=C3Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732518 | |
| Record name | 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
CAS RN |
1177415-98-3 | |
| Record name | 8-Bromo-6-chloro-N-(3-fluoro-4-pyridinyl)imidazo[1,2-b]pyridazine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177415-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


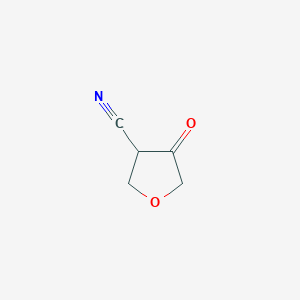


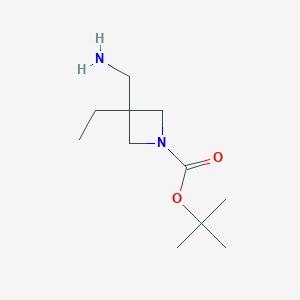
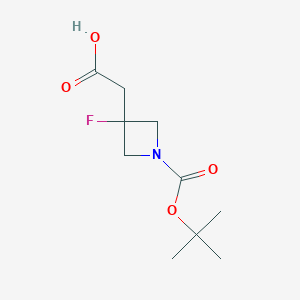
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
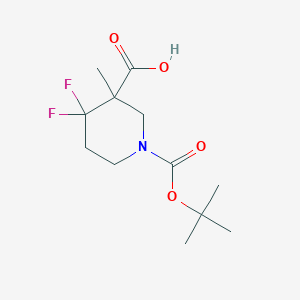
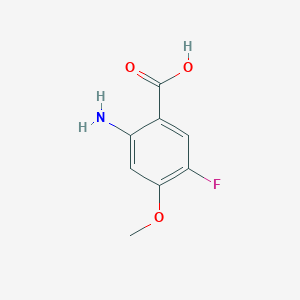
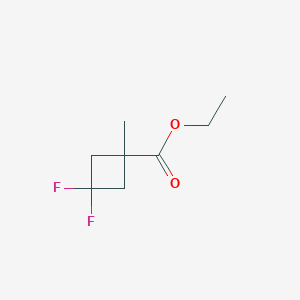
![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)
